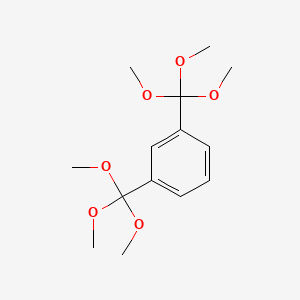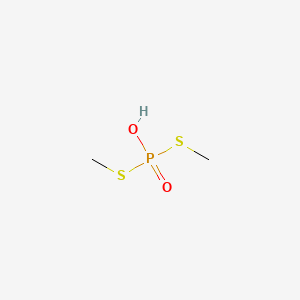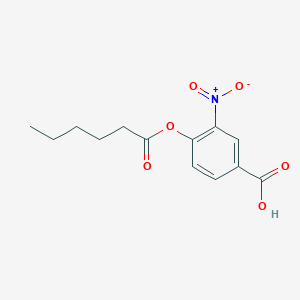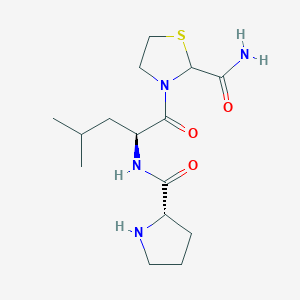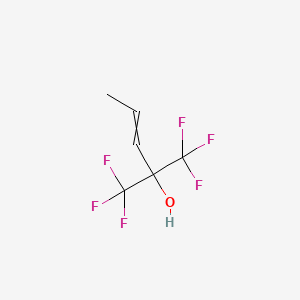
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol is a fluorinated alcohol with the molecular formula C₆H₆F₆O and a molecular weight of 208.1017 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol with appropriate reagents under controlled conditions . Industrial production methods often involve the use of fluorinated precursors and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium . Major products formed from these reactions include various fluorinated derivatives and intermediates used in further synthesis .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in pharmaceuticals and biochemical research .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol can be compared with other fluorinated alcohols, such as:
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound has a phenyl group instead of a pentenyl group, leading to different reactivity and applications.
1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol: This diol has two hydroxyl groups, making it more reactive in certain chemical transformations.
5,5,5-Trifluoropent-1-en-4-ol: This compound has a different position of the fluorine atoms, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
66068-01-7 |
|---|---|
Formule moléculaire |
C6H6F6O |
Poids moléculaire |
208.10 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2-3,13H,1H3 |
Clé InChI |
AWPYLUMINQKTHA-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14478510.png)
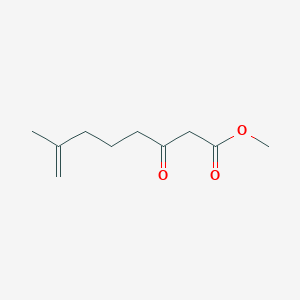
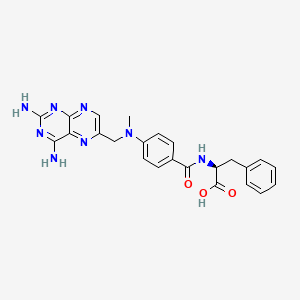
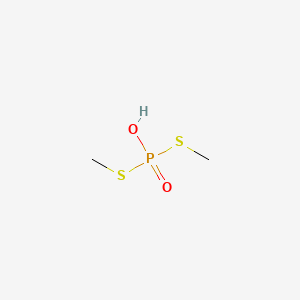
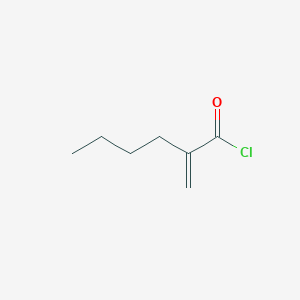
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
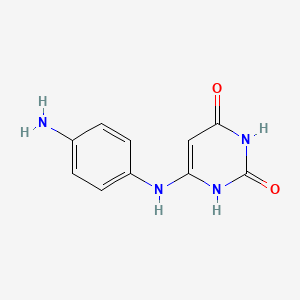
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
